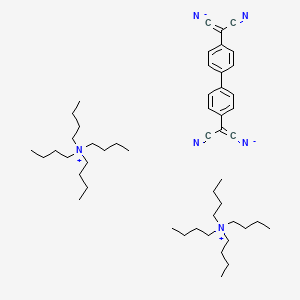

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

Übersicht

Beschreibung

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is a useful research compound. Its molecular formula is C50H80N6 and its molecular weight is 765.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide (TCNDQ) is a complex organic compound with significant potential for biological applications. Its unique molecular structure and properties make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of TCNDQ, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 765.21 g/mol

- CAS Number : 68271-98-7

- LogP : 12.93 (indicating high lipophilicity)

The compound consists of tetrabutylammonium cations and tetracyanodiphenoquinodimethanide anions, which contribute to its stability and solubility in organic solvents. Its high LogP value suggests that it can easily penetrate lipid membranes, which is crucial for its biological activity.

TCNDQ exhibits various biological activities, primarily attributed to its ability to interact with cellular membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability. Furthermore, the cyanide groups in its structure may play a role in redox reactions within biological systems.

Toxicity Profile

According to safety data sheets, TCNDQ is classified as having Category 4 Acute Toxicity for oral, dermal, and inhalation routes. It can cause skin irritation and serious eye damage upon contact . This toxicity profile necessitates careful handling in laboratory settings.

Research Findings

Recent studies have explored the biological implications of TCNDQ:

- Antioxidant Activity : Research indicates that TCNDQ can act as an antioxidant, scavenging free radicals in vitro. This property could be beneficial in mitigating oxidative stress-related diseases.

- Cytotoxic Effects : In vitro studies on cancer cell lines have shown that TCNDQ exhibits cytotoxic effects, leading to apoptosis in specific types of cancer cells. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function .

- Neuroprotective Properties : Preliminary findings suggest that TCNDQ may offer neuroprotective effects by modulating neuroinflammatory pathways, although further research is needed to substantiate these claims.

Case Studies

Several case studies have been documented regarding the application of TCNDQ in biological research:

- Case Study 1 : A study investigated the effects of TCNDQ on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC values ranging from 15 to 30 µM over 48 hours.

- Case Study 2 : Another study focused on the neuroprotective effects of TCNDQ on SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by hydrogen peroxide. The treatment with TCNDQ significantly reduced cell death and improved cell viability by approximately 40% compared to controls.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress effects |

Toxicity Data

| Route | Toxicity Classification | Effects |

|---|---|---|

| Oral | Category 4 | Harmful if swallowed |

| Dermal | Category 4 | Causes skin irritation |

| Inhalation | Category 4 | Harmful if inhaled |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

TCNDQ is characterized by its unique molecular structure, which allows it to function as a switchable molecule. It has the molecular formula and a molecular weight of approximately 765.21 g/mol . The compound can undergo two one-electron oxidations, making it a valuable reagent in various chemical reactions .

Applications in Materials Science

Liquid Crystal Displays (LCDs) :

TCNDQ has been utilized in the development of liquid crystal displays due to its ability to form charge transfer complexes. These complexes enhance the electro-optical properties of LCDs, allowing for improved performance and efficiency in display technologies .

Organic Electronics :

The compound serves as an electron acceptor in organic photovoltaic cells. Its ability to facilitate charge separation and transport makes it an attractive candidate for improving the efficiency of solar cells .

Applications in Organic Synthesis

Reagent in Organic Reactions :

TCNDQ is employed as a reagent in synthetic organic chemistry, particularly in the preparation of various organic compounds. Its role as a carbanion-containing compound enables it to participate in nucleophilic substitutions and other reactions that require electron-rich species .

Catalysis :

The compound has been investigated for its catalytic properties in organic transformations. For instance, it can act as a catalyst precursor for the dehydration of alcohols to form alkenes under mild conditions .

Biochemical Applications

Biological Research :

TCNDQ is recognized for its utility as a biochemical reagent. It can be used in life sciences research, facilitating studies on biological materials and organic compounds . Its ability to interact with biological systems opens avenues for exploring new therapeutic agents.

Electrochemical Studies :

The compound's redox properties make it suitable for electrochemical applications, including studies on electron transfer mechanisms in biological systems . This aspect is crucial for understanding metabolic processes and developing biosensors.

Case Studies

Safety Considerations

While TCNDQ has promising applications, it is essential to handle it with care due to its potential hazards. It can cause skin irritation and serious eye damage upon contact . Appropriate safety measures should be taken when working with this compound, including using protective equipment and following proper disposal protocols.

Analyse Chemischer Reaktionen

General Information

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is a carbanion-containing compound .

Chemical Reactions

-

Redox Properties: this compound is capable of undergoing two one-electron oxidations .

-

Reaction with Silicon: The electron and anion radicals react with the silicon atoms to form silicon radicals . This reaction can be reversed by adding hydrochloric acid .

-

Switchable Properties: this compound can be switched between two states by the addition of hydrochloric acid .

-

Ultraviolet Absorbance: It absorbs radiation in the ultraviolet region, which is then converted into an electron and anion radical .

Solubility and Storage

Uses

This compound has been used in various patented preparations of liquid crystal displays .

It can be used as a switchable molecule in chemical reactions .

Eigenschaften

IUPAC Name |

[2-[4-[4-(2-azanidylidene-1-cyanoethenyl)phenyl]phenyl]-2-cyanoethenylidene]azanide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8N4.2C16H36N/c19-9-17(10-20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(11-21)12-22;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-8H;2*5-16H2,1-4H3/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFQTNXYFOEFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1C2=CC=C(C=C2)C(=C=[N-])C#N)C(=C=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659863 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68271-98-7 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.